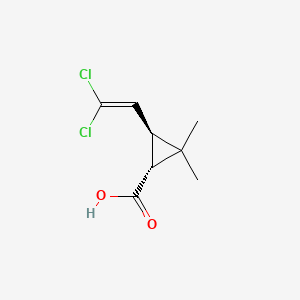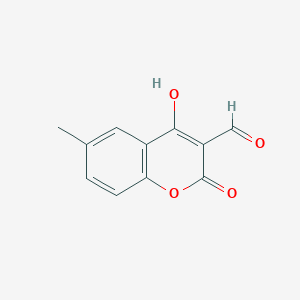
Tosylate-DPA-714
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosylate-DPA-714 is a compound known for its high affinity for the translocator protein (18 kDa), also known as TSPO. This protein is found on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and apoptosis. This compound is particularly significant in the field of neuroinflammation imaging, as it can be labeled with fluorine-18 for positron emission tomography (PET) imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tosylate-DPA-714 involves the nucleophilic substitution of a tosylate precursor with fluorine-18. The process typically uses tetraethylammonium bicarbonate in acetonitrile at 100°C . The reaction is fully automated on a Trasis AllinOne synthesizer, which enhances reliability and throughput .
Industrial Production Methods
In an industrial setting, the production of this compound follows Good Manufacturing Practice (GMP) guidelines. The process involves the use of a cassette-based system, which allows for the efficient and consistent production of the compound with high radiochemical yields and molar activities .
Análisis De Reacciones Químicas
Types of Reactions
Tosylate-DPA-714 primarily undergoes nucleophilic substitution reactions. The tosylate group is a good leaving group, making it suitable for substitution with nucleophiles like fluoride ions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include tetraethylammonium bicarbonate, acetonitrile, and fluorine-18 . The reaction conditions typically involve heating the mixture to 100°C in an automated synthesizer .
Major Products Formed
The major product formed from the nucleophilic substitution reaction is fluorine-18 labeled DPA-714, which is used for PET imaging .
Aplicaciones Científicas De Investigación
Tosylate-DPA-714 has a wide range of applications in scientific research:
Neuroinflammation Imaging: It is used in PET imaging to visualize inflammatory processes in the brain, particularly in models of neuroinflammation and brain tumors.
Steroidogenesis Studies: The compound has been shown to stimulate pregnenolone synthesis, making it useful in studies related to steroidogenesis.
Pharmacologic Characterization: This compound is used to evaluate the binding affinity and specificity of TSPO ligands.
Mecanismo De Acción
Tosylate-DPA-714 exerts its effects by binding to the translocator protein (18 kDa) on the outer mitochondrial membrane. This binding increases the synthesis of pregnenolone, a precursor of various steroids . The compound’s high affinity for TSPO allows for the selective imaging of neuroinflammation using PET .
Comparación Con Compuestos Similares
Similar Compounds
DPA-713: Another TSPO ligand with similar binding properties but different pharmacokinetic profiles.
PK11195: A well-known TSPO ligand used as a reference compound in many studies.
Uniqueness
Tosylate-DPA-714 is unique due to its high affinity for TSPO and its ability to be labeled with fluorine-18 for PET imaging. This makes it particularly useful for non-invasive imaging of neuroinflammation and other pathological conditions involving TSPO .
Propiedades
Número CAS |
958233-17-5 |
|---|---|
Fórmula molecular |
C29H34N4O5S |
Peso molecular |
550.67 |
Pureza |
>95% |
Sinónimos |
N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
